molecular formula C20H22O B14291821 9-(Hexyloxy)anthracene CAS No. 112607-82-6

9-(Hexyloxy)anthracene

Cat. No.: B14291821
CAS No.: 112607-82-6
M. Wt: 278.4 g/mol
InChI Key: WNYBWKDMJPOMTJ-UHFFFAOYSA-N
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Description

9-(Hexyloxy)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hexyloxy group attached to the ninth position of the anthracene molecule. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Hexyloxy)anthracene typically involves the alkylation of anthracene with a hexyloxy group. One common method is the Suzuki cross-coupling reaction, where anthracene is reacted with a hexyloxyboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or tetrahydrofuran, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-(Hexyloxy)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-(Hexyloxy)anthracene is primarily related to its photophysical properties. Upon exposure to light, the compound can undergo photoexcitation, leading to the generation of singlet oxygen and other reactive species. These reactive species can interact with various molecular targets, including cellular proteins and DNA, leading to a range of biological effects . The compound’s ability to generate singlet oxygen makes it valuable in applications such as photodynamic therapy .

Comparison with Similar Compounds

Properties

CAS No.

112607-82-6

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

9-hexoxyanthracene

InChI

InChI=1S/C20H22O/c1-2-3-4-9-14-21-20-18-12-7-5-10-16(18)15-17-11-6-8-13-19(17)20/h5-8,10-13,15H,2-4,9,14H2,1H3

InChI Key

WNYBWKDMJPOMTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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